

# TL-895: A Comparative Analysis of Crossreactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor **TL-895**'s cross-reactivity profile against other tyrosine kinases, supported by experimental data. **TL-895** is a potent, orally available, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Understanding its selectivity is crucial for predicting potential off-target effects and therapeutic applications.

# **Executive Summary**

**TL-895** demonstrates high selectivity for BTK. Cross-reactivity studies have identified a limited number of other tyrosine kinases that are inhibited by **TL-895**, primarily within the Tec family of kinases. Notably, **TL-895** shows potent inhibition of BMX, another member of the Tec family. The selectivity of **TL-895** is a significant advantage over first-generation BTK inhibitors, which are known to have more off-target activities.

# **Cross-reactivity Data**

The following table summarizes the inhibitory activity of **TL-895** against a panel of tyrosine kinases. The data is compiled from various biochemical and cellular assays.



| Kinase Target                      | Assay Type           | IC50 / EC50 (nM)                                        | Notes                                                        |
|------------------------------------|----------------------|---------------------------------------------------------|--------------------------------------------------------------|
| ВТК                                | HotSpot Kinase Assay | 3.02                                                    | Primary Target.[3]                                           |
| NanoBRET TE<br>Intracellular Assay | 6.8                  | Primary Target;<br>intracellular potency.<br>[3]        |                                                              |
| Biochemical Assay                  | 4.9                  | [1]                                                     | _                                                            |
| BMX                                | HotSpot Kinase Assay | 0.53                                                    | Potent off-target inhibition.[3]                             |
| NanoBRET TE<br>Intracellular Assay | 1.6                  | Potent off-target inhibition; intracellular potency.[3] |                                                              |
| Biochemical Assay                  | 1.6                  | [1]                                                     |                                                              |
| BLK                                | Biochemical Assay    | 10-39                                                   | Moderate off-target inhibition.[1]                           |
| ERBB4                              | Biochemical Assay    | 10-39                                                   | Moderate off-target inhibition.[1]                           |
| TEC                                | Biochemical Assay    | 10-39                                                   | Moderate off-target inhibition.[1]                           |
| TXK                                | Biochemical Assay    | 10-39                                                   | Moderate off-target inhibition.[1]                           |
| CSK                                | Biochemical Assay    | No inhibition                                           | Demonstrates<br>selectivity over some<br>related kinases.[1] |
| EGFR                               | Biochemical Assay    | No inhibition                                           | Demonstrates<br>selectivity over some<br>related kinases.[1] |

A broader screening of **TL-895** at a concentration of 500 nmol/L against 403 non-mutant kinases using the KINOMEscan platform resulted in a high selectivity score (S(35) of 0.015), indicating that **TL-895** interacts with a very small fraction of the kinome.[3] Another study



utilizing a 270-kinase panel at a 1  $\mu$ M concentration of **TL-895** also confirmed its high selectivity.[4][5]

## **Signaling Pathway and Experimental Workflow**

To visually represent the context of **TL-895**'s activity, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing kinase inhibitor selectivity.



Click to download full resolution via product page

Caption: Simplified BTK signaling pathway and the inhibitory action of **TL-895**.





Click to download full resolution via product page

Caption: General experimental workflow for determining kinase inhibitor selectivity.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# HotSpot™ Kinase Assay (Biochemical IC50 Determination)

This assay is a radiometric method to measure the catalytic activity of kinases.

- Reagents: Base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35), substrate, cofactors, recombinant kinases (e.g., BTK, BMX), TL-895 (in 100% DMSO), and <sup>33</sup>P-ATP.[6]
- Procedure:



- Prepare the substrate in the base reaction buffer.
- Add any required cofactors to the substrate solution.
- Add the kinase to the substrate solution and mix gently.
- Deliver serial dilutions of TL-895 in DMSO to the kinase reaction mixture using acoustic technology and incubate for 20 minutes at room temperature.
- Initiate the kinase reaction by adding <sup>33</sup>P-ATP.
- Incubate the reaction for 2 hours at room temperature.
- Detect kinase activity using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.
- IC50 values are calculated from the dose-response curves.[6]

# NanoBRET™ TE Intracellular Kinase Assay (Cellular EC50 Determination)

This assay measures the apparent affinity of a test compound for a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

- Cell Line: HEK293 human epithelial cells.[7]
- Reagents: HEK293 cells, NanoLuc-BTK Fusion Vector, Transfection Carrier DNA, Opti-MEM
   I Reduced Serum Medium, NanoBRET™ Tracer, TL-895, NanoBRET™ Nano-Glo®
   Substrate, and Extracellular NanoLuc® Inhibitor.[7][8][9]
- Procedure:
  - HEK293 cells are transiently transfected with the NanoLuc-kinase fusion vector.
  - Transfected cells are seeded into 384-well plates.
  - The cells are pre-treated with the NanoBRET™ Tracer.



- Serial dilutions of TL-895 are added to the wells, and the plate is incubated for 1-2 hours.
- The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.
- The BRET signal is measured on a multilabel reader. The signal is a ratio of the acceptor emission to the donor emission.
- EC50 values are determined by plotting the BRET ratio against the concentration of TL-895.[3][7]

# KINOMEscan™ (Selectivity Profiling)

This is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

- Methodology: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).
- Procedure:
  - A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site
    of the kinase.
  - TL-895 is added to the reaction and competes with the immobilized ligand for binding to the kinase.
  - The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
  - The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1038: TL-895, A FIRST-IN-CLASS, COVALENT BRUTON TYROSINE KINASE INHIBITOR (BTKI) FOR THE TREATMENT OF MYELOFIBROSIS (MF) PATIENTS (PTS) WITH SEVERE THROMBOCYTOPENIA (PLATELETS (PLTS) <50 K/UL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.de [promega.de]
- 9. promega.com [promega.com]
- To cite this document: BenchChem. [TL-895: A Comparative Analysis of Cross-reactivity with Other Tyrosine Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#cross-reactivity-studies-of-tl-895-with-other-tyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com